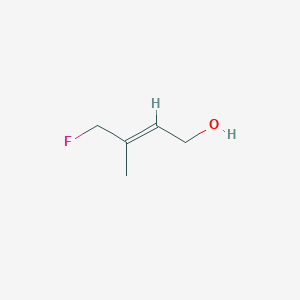

4-Fluoro-3-methylbut-2-en-1-ol

Description

BenchChem offers high-quality 4-Fluoro-3-methylbut-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylbut-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-fluoro-3-methylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGCWLDRGIJPGL-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-47-5 | |

| Record name | 4-fluoro-3-methylbut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylbut-2-en-1-ol (CAS 5944-60-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorinated Building Block

4-Fluoro-3-methylbut-2-en-1-ol is a fluorinated derivative of the naturally occurring isoprenoid, prenol (3-methylbut-2-en-1-ol). The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and fine-tuned electronic properties.[1] This guide provides a comprehensive overview of the predicted properties, potential synthetic routes, and likely reactivity of 4-Fluoro-3-methylbut-2-en-1-ol, positioning it as a valuable, albeit currently novel, building block for the synthesis of complex bioactive molecules.

The presence of both an allylic alcohol and a vinyl fluoride moiety suggests a rich and versatile reactivity profile, making this compound a target of interest for the development of new pharmaceuticals and agrochemicals.

Predicted Physicochemical Properties

The physical and chemical properties of 4-Fluoro-3-methylbut-2-en-1-ol are anticipated to be influenced by the interplay between the hydroxyl group, the carbon-carbon double bond, and the highly electronegative fluorine atom. A comparative analysis with its non-fluorinated parent, prenol, and other related butenols provides a basis for these predictions.

| Property | Predicted Value for 4-Fluoro-3-methylbut-2-en-1-ol | Reference Data: 3-Methyl-2-buten-1-ol (Prenol) | Rationale for Prediction |

| Molecular Formula | C5H9FO | C5H10O | Replacement of one hydrogen with fluorine. |

| Molecular Weight | 104.12 g/mol | 86.13 g/mol [2] | Addition of a fluorine atom and removal of a hydrogen atom. |

| Boiling Point | ~135-145 °C | 140 °C[2] | The introduction of fluorine can increase intermolecular forces (dipole-dipole interactions), potentially raising the boiling point slightly compared to the parent alcohol. |

| Density | ~0.90-0.95 g/mL | 0.848 g/mL at 25 °C[2] | The higher atomic weight of fluorine compared to hydrogen is expected to increase the density. |

| Solubility in Water | Moderately soluble | 170 g/L (20 °C)[3] | The polar hydroxyl group will contribute to water solubility, though the fluorine may slightly decrease it due to the increased hydrophobic character of the fluorinated alkyl chain. |

| logP | ~1.0-1.5 | 1.09[4] | The fluorine atom is expected to increase the lipophilicity of the molecule. |

| Appearance | Colorless liquid | Clear colorless to very slightly yellow liquid[3] | Small organic alcohols are typically colorless liquids at room temperature. |

Synthesis and Reactivity: A Versatile Intermediate

The synthesis of 4-Fluoro-3-methylbut-2-en-1-ol would likely involve the introduction of fluorine into a C5 scaffold. Several synthetic strategies can be envisioned, leveraging known methodologies for the preparation of fluorinated allylic alcohols.

Proposed Synthetic Pathways

One plausible approach involves the selective fluorination of a suitable precursor. For instance, the reaction of an allylic alcohol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) is a common method for producing allylic fluorides.[5] Another strategy could be the reduction of a corresponding fluorinated aldehyde or carboxylic acid derivative.

Caption: Potential synthetic routes to 4-Fluoro-3-methylbut-2-en-1-ol.

Key Reactivity Insights

The reactivity of 4-Fluoro-3-methylbut-2-en-1-ol will be dictated by its functional groups:

-

Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.[2] Reactions of allylic alcohols can sometimes proceed through an SN1-like mechanism involving a carbocation intermediate.[6]

-

Vinyl Fluoride: The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds.[1] However, the fluorine atom will influence the electron density of the double bond, affecting its susceptibility to electrophilic addition and other reactions.

-

Alkene: The double bond can participate in addition reactions, although the presence of the electron-withdrawing fluorine atom may deactivate it towards certain electrophiles.

Spectroscopic Characterization: Unveiling the Structure

While experimental spectra for 4-Fluoro-3-methylbut-2-en-1-ol are not available, we can predict the key features based on data from related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to spin-spin coupling between protons and with the fluorine atom. Key expected signals include:

-

A doublet for the -CH2OH protons, coupled to the vinylic proton.

-

A multiplet for the vinylic proton, coupled to the -CH2OH protons and potentially showing long-range coupling to the methyl group and the fluorine atom.

-

A doublet for the methyl group protons, coupled to the fluorine atom.

-

A broad singlet for the hydroxyl proton.

-

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the vinylic carbons will be influenced by the fluorine atom. Alkenyl carbons typically appear in the 100-150 ppm range.[7]

-

¹⁹F NMR: This will be the most informative spectrum for confirming the presence and environment of the fluorine atom. A single resonance is expected, likely appearing as a multiplet due to coupling with neighboring protons. The chemical shift will be indicative of a vinyl fluoride.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.[4]

-

C-H stretching vibrations from the alkyl and vinyl groups around 2850-3100 cm⁻¹.

-

A C=C stretching vibration around 1650-1680 cm⁻¹. The position may be slightly shifted due to the fluorine substituent.

-

A strong C-F stretching absorption, typically in the 1000-1100 cm⁻¹ region.

-

A C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 104. Common fragmentation patterns would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), or cleavage of the C-C bond adjacent to the oxygen atom. The fragmentation pattern of the non-fluorinated analogue, 2-methyl-3-buten-2-ol, shows a base peak at m/z 71, corresponding to the loss of a methyl group.[8] A similar fragmentation pattern might be observed, with adjustments for the presence of fluorine.

Safety and Handling

As with any novel chemical, 4-Fluoro-3-methylbut-2-en-1-ol should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Organofluorine compounds can have varying toxicities.[9] While no specific toxicity data exists for this compound, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin.[10] It is also likely to be a flammable liquid.[2]

Applications in Drug Development and Research

Fluorinated building blocks are of significant interest in medicinal chemistry.[1] 4-Fluoro-3-methylbut-2-en-1-ol could serve as a versatile precursor for the synthesis of:

-

Fluorinated Analogs of Natural Products: Many bioactive natural products contain the prenyl moiety. Introducing fluorine could lead to analogs with improved pharmacokinetic properties.

-

Novel Heterocyclic Compounds: The allylic alcohol functionality can be used to construct a variety of heterocyclic rings, a common scaffold in pharmaceuticals.

-

Probes for Biological Studies: The fluorine atom can be used as a sensitive NMR probe to study protein-ligand interactions.

Caption: Potential synthetic transformations of 4-Fluoro-3-methylbut-2-en-1-ol.

Conclusion

4-Fluoro-3-methylbut-2-en-1-ol represents a promising yet underexplored fluorinated building block. While direct experimental data is scarce, a thorough analysis of its structural components and comparison with related molecules allows for a robust prediction of its properties and reactivity. This guide serves as a foundational document to stimulate further investigation into the synthesis, characterization, and application of this intriguing molecule, with the potential to unlock new avenues in drug discovery and organic synthesis.

References

-

3-Methyl-2-butanol. In: Wikipedia. ; 2023. Accessed February 3, 2026. [Link]

-

3-Methyl-2-butanol | C5H12O. PubChem. Accessed February 3, 2026. [Link]

-

3-Methylbut-1-en-2-ol | C5H10O. PubChem. Accessed February 3, 2026. [Link]

-

Allyl halide. In: Wikipedia. ; 2023. Accessed February 3, 2026. [Link]

-

Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Accessed February 3, 2026. [Link]

-

A regio- and stereoisomeric study of allylic alcohol fluorination with a range of reagents. Royal Society of Chemistry; 2022. Accessed February 3, 2026. [Link]

-

Complete 1H and 13C NMR spectra of pregnenolone. PubMed. Accessed February 3, 2026. [Link]

-

Safety Data Sheet: 3-Methyl-2-buten-1-ol. Chemos GmbH & Co.KG. Accessed February 3, 2026. [Link]

-

Organofluorine chemistry. In: Wikipedia. ; 2024. Accessed February 3, 2026. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). Accessed February 3, 2026. [Link]

-

Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. Accessed February 3, 2026. [Link]

-

Relative intensity of 13C-NMR signals in prenol-19 and prenol-29 from Potentilla aurea. ResearchGate. Accessed February 3, 2026. [Link]

-

Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. National Institutes of Health (NIH). Accessed February 3, 2026. [Link]

-

What is the correct formula for 1 -fluoro-3-methylbut-2-ene?. Filo. Accessed February 3, 2026. [Link]

-

3-Methyl-2-buten-1ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed February 3, 2026. [Link]

-

3-Methyl-2-buten-1-ol. SIELC Technologies. Accessed February 3, 2026. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Accessed February 3, 2026. [Link]

-

Mechanism of the reaction of 3-methylbutan-2-ol with HBr. YouTube. Accessed February 3, 2026. [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Accessed February 3, 2026. [Link]

-

Safety Data Sheet: 3-methylbutan-1-ol. Carl ROTH. Accessed February 3, 2026. [Link]

-

3-Buten-1-ol, 2-methyl-. NIST WebBook. Accessed February 3, 2026. [Link]

-

Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. Frontiers. Accessed February 3, 2026. [Link]

-

3-METHYLBUT-2-EN-1-OL. precisionFDA. Accessed February 3, 2026. [Link]

-

Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Royal Society of Chemistry. Accessed February 3, 2026. [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Accessed February 3, 2026. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. In: 13C NMR Spectroscopy. ; 1998. Accessed February 3, 2026. [Link]

-

A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. IJESI. Accessed February 3, 2026. [Link]

-

C5H10 infrared spectrum of 3-methylbut-1-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]

-

The Chemistry of Propargylic and Allylic Fluorides. Chemical Reviews. 2008;108(9):3843-3884. Accessed February 3, 2026. [Link]

-

What is the correct formula for 1-fluoro-3-methylbut-2-ene?. Filo. Accessed February 3, 2026. [Link]

-

C5H10 mass spectrum of 3-methylbut-1-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]

-

Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. Accessed February 3, 2026. [Link]

-

C5H10 infrared spectrum of 2-methylbut-2-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-甲基-2-丁烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-Methyl-2-buten-1-ol | SIELC Technologies [sielc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

Technical Guide: Fluorinated Prenol Analogs for Terpene Biosynthesis

Probing Mechanisms and Engineering Metabolic Stability

Executive Summary

This technical guide addresses the strategic application of fluorinated prenyl diphosphate analogs—specifically fluorinated Geranyl Diphosphate (GPP) and Farnesyl Diphosphate (FPP)—in the study and engineering of terpene biosynthesis.[1]

For the drug development professional, these analogs serve two distinct, high-value functions:

-

Mechanistic Probes: They act as "mechanism-based inhibitors" or "slow substrates" that arrest high-energy carbocation intermediates, allowing for the structural characterization of terpene synthases (TPS).[1]

-

Metabolic Engineering: They enable the biosynthesis of fluorinated natural products with enhanced metabolic stability (blocking P450 oxidation sites) and altered lipophilicity.[1]

Part 1: The Chemical Logic of Fluorination

Bioisosterism and Electronic Modulation

The substitution of hydrogen with fluorine in prenol precursors is not merely a structural tag; it is a profound electronic modulation of the biosynthetic machinery.[1]

-

Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å), allowing fluorinated analogs to fit into the deep, hydrophobic active sites of Terpene Synthases without steric clash.[1]

-

Electronic Braking (The "F-Stop"): The high electronegativity of fluorine (3.98) exerts a powerful inductive effect (

).[1] In terpene biosynthesis, the rate-limiting step is the ionization of the diphosphate group to form an allylic carbocation.-

Mechanism: If a fluorine atom is positioned adjacent to the incipient positive charge (e.g., at the C2 position of the isoprene unit), it severely destabilizes the carbocation.[1]

-

Result: This destabilization reduces the reaction rate by orders of magnitude (

to

-

Diagram 1: The Fluorine Blockade Mechanism

The following diagram illustrates how 2-fluorogeranyl diphosphate (2-F-GPP) arrests the ionization-dependent cyclization pathway.[1]

Caption: 2-Fluoro-GPP mimics the substrate ground state but destabilizes the transition state, effectively halting the reaction for mechanistic analysis.

Part 2: Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis & Assay

Objective: To assay the kinetic parameters of a Terpene Synthase (TPS) using fluorinated analogs or to produce fluorinated terpenes on a milligram scale.

Self-Validating System: This protocol includes an internal standard control (non-terpene hydrocarbon) to validate extraction efficiency and a "no-enzyme" control to rule out spontaneous hydrolysis (solvolysis) of the labile allylic diphosphate.[1]

Materials

-

Enzyme: Recombinant Terpene Synthase (e.g., Limonene Synthase), purified >90%.[1]

-

Substrate: 2-Fluorogeranyl diphosphate (2-F-GPP).[1] Note: Synthesis typically requires phosphorylation of 2-fluorogeraniol using trichloroacetonitrile/phosphate salts.

-

Buffer: 50 mM MOPS (pH 7.0), 10% glycerol, 5 mM DTT (essential for enzyme stability).

-

Cofactor: 10 mM

(or -

Overlay: Pentane or Hexane (to trap volatile products).[1]

Step-by-Step Methodology

-

Preparation of Reaction Mix (On Ice):

-

Reaction Initiation:

-

Incubation:

-

Quenching & Extraction:

-

Vortex vigorously for 30 seconds to extract products into the organic phase.

-

Centrifuge at 3,000 x g for 5 mins to separate phases.

-

Remove the organic (top) layer for GC-MS analysis.[1]

-

-

Analysis (GC-MS):

Diagram 2: Chemo-Enzymatic Workflow

Caption: Biphasic reaction system ensures capture of volatile fluorinated products while maintaining enzyme hydration.

Part 3: Kinetic Data & Interpretation

When using fluorinated analogs, the kinetic profile changes drastically.[1] The following table summarizes typical shifts in kinetic parameters when substituting natural substrates with 2-fluoro analogs.

| Parameter | Natural Substrate (GPP) | Fluorinated Analog (2-F-GPP) | Interpretation |

| Similar: The F-analog fits the active site well; binding energy is largely preserved. | |||

| Drastic Reduction: The electron-withdrawing fluorine destabilizes the transition state, slowing the reaction by | |||

| N/A | Potent Competitive Inhibitor: Because it binds but reacts slowly, it effectively blocks the active site.[1] | ||

| Product Profile | Cyclic Terpenes | Acyclic/Rearranged | Mechanistic Insight: Fluorine may alter the cyclization cascade, leading to "derailed" products that reveal cryptic reaction channels.[1] |

Key Insight for Drug Discovery:

If the goal is to produce a fluorinated drug candidate (e.g., a fluorinated Taxol precursor), the low

References

-

Poulter, C. D., & Rilling, H. C. (1978).[1] Acidic cyclization of terpene synthases.[1] Use of fluorinated analogs to probe mechanism.[1] Accounts of Chemical Research.[1] Link[1]

-

Oldfield, E., & Lin, F. Y. (2012).[1] Terpene Biosynthesis: Modularity Rules.[1] Angewandte Chemie International Edition.[1] Link[1]

-

Renata, H., et al. (2020).[1][2] Chemoenzymatic synthesis of fluorinated terpenes.[1] Scripps Research Institute / Drug Target Review.[1] Link

-

Christianson, D. W. (2017).[1] Structural and Chemical Biology of Terpenoid Cyclases. Chemical Reviews.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

Sources

Foreword: The Senior Application Scientist's Perspective

An In-Depth Technical Guide to Non-Canonical Isoprenoid Precursors: 4-Fluoroprenol as a Chemical Probe

Welcome to a technical exploration of non-canonical isoprenoid precursors, a class of molecular tools revolutionizing our ability to study protein prenylation. In the fields of cell biology and drug discovery, our progress is often dictated by the precision of the probes we use to interrogate complex biological systems. This guide moves beyond textbook descriptions to provide a field-proven perspective on the application of fluorinated isoprenoid analogues, with a specific focus on 4-fluoroprenol and its derivatives. Here, we will dissect not only the "how" but, more critically, the "why" behind the experimental design, offering insights into the causal relationships that govern the successful application of these powerful chemical reporters.

Introduction to Protein Prenylation and the Need for Chemical Probes

Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid anchor is covalently attached to a cysteine residue at or near the C-terminus of a substrate protein.[1] This lipid modification is essential for mediating protein-membrane and protein-protein interactions, which are fundamental to the function of key signaling proteins, including members of the Ras and Rho GTPase superfamilies.[1][2] Given that mutated forms of Ras are implicated in up to 30% of all human cancers, the enzymes of the prenylation pathway are significant targets for therapeutic intervention.[1][3]

Isoprenoid precursors are synthesized via the mevalonate (MVA) pathway in eukaryotes.[4][5] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently elongated to farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[6] These are the canonical substrates for the protein prenyltransferases: farnesyltransferase (FTase) and geranylgeranyltransferases I and II (GGTase-I/II).

Studying the "prenylome"—the complete set of prenylated proteins—presents a significant challenge. Traditional methods often lack the sensitivity and specificity required to track these modifications directly in a cellular context. This is where non-canonical isoprenoid precursors, such as 4-fluoroprenol, come into play. These are synthetic analogues designed to be accepted by the cellular machinery, leading to their incorporation into proteins. The strategic placement of a unique chemical tag, like a fluorine atom, provides an analytical handle for detection, visualization, and enrichment.[1][7]

The Canonical Mevalonate Pathway

To understand how non-canonical precursors work, one must first grasp the native pathway they hijack. The MVA pathway is a multi-enzyme cascade that builds the isoprenoid chains essential for life.

Caption: The canonical mevalonate pathway for isoprenoid biosynthesis.

4-Fluoroprenol: Synthesis and Unique Properties

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, binding affinity, and lipophilicity.[8][9] In the context of isoprenoid precursors, replacing a hydrogen or hydroxyl group with fluorine creates a powerful probe. 4-fluoroprenol is an analogue of isopentenyl alcohol, the precursor to IPP.

Synthesis Rationale

The synthesis of fluorinated isoprenoids typically involves multi-step organic chemistry routes. While a detailed synthesis is beyond the scope of this guide, the key principle is the strategic introduction of the C-F bond using specialized fluorinating agents like Deoxo-Fluor® or DAST on a suitable alcohol precursor.[8][10] The resulting 4-fluoroprenol can then be chemically or enzymatically phosphorylated to yield its active diphosphate form, 4-fluoro-isopentenyl diphosphate (FIPP). Enzymatic synthesis platforms offer a robust and high-yield alternative to purely chemical methods for producing isoprenoid precursors.[6]

Why Fluorine? The E-E-A-T Perspective

-

Expertise (Minimal Steric Perturbation): The fluorine atom is nearly isosteric with a hydrogen atom. This minimal size increase means that 4-fluoroprenol and its metabolites are often well-tolerated by the enzymes of the MVA pathway and the prenyltransferases, a critical feature for successful metabolic incorporation.[8]

-

Experience (Altered Electronics): The high electronegativity of fluorine significantly alters the electronic properties of the molecule. This can influence the reactivity of the allylic diphosphate during the enzymatic transfer reaction, but in many cases, it is still a viable substrate.

-

Authoritative Grounding (The NMR Handle): The true power of fluorine lies in its utility as a unique analytical probe. The 19F nucleus is 100% naturally abundant, has a spin of ½, and exhibits a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.[11] Critically, there is no endogenous 19F background in biological systems, meaning any signal detected is exclusively from the administered probe.[12][13] This provides an exceptionally clean window for detection and quantification.

Metabolic Incorporation and Mechanism of Action

For 4-fluoroprenol to be an effective probe, it must be taken up by cells, converted into a substrate for a prenyltransferase, and attached to a target protein.

Cellular Uptake and Activation

Like its natural counterpart, 4-fluoroprenol is expected to passively diffuse across the cell membrane. Once inside the cell, it is sequentially phosphorylated by the same kinases that act on mevalonate to ultimately produce the diphosphate analogue, FIPP. This bioactivation is a self-validating step; if the cell cannot process the analogue, no downstream labeling will occur.

Caption: Metabolic activation and incorporation of 4-fluoroprenol.

Enzymatic Incorporation by Prenyltransferases

The resulting fluorinated FPP analogue serves as a substrate for FTase. The enzyme catalyzes the transfer of the fluorinated isoprenoid moiety to the cysteine residue within the C-terminal CaaX box of target proteins. The promiscuity of prenyltransferases to accept modified substrates is well-documented and is the foundation for this entire approach.[14][15]

Applications in Research and Drug Development

The ability to tag proteins with a fluorinated isoprenoid opens up numerous applications for researchers and drug development professionals.

Probing the Prenylome with 19F NMR and Mass Spectrometry

The unique 19F NMR signal provides a non-invasive method to monitor the uptake and metabolism of the probe in whole cells or lysates.[12] It can be used to quantify the extent of protein modification without the need for radioactive isotopes.[16]

For proteomic identification, the strategy is often modified. A 4-fluoroprenol derivative containing a second bioorthogonal handle, such as an alkyne or azide, is used.[17][18] After metabolic labeling, the cell lysate is treated with a corresponding reporter tag (e.g., biotin-azide for an alkyne-probe) via a "click" reaction.[15] The biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry.[13][17]

Inhibition of Protein Prenylation

Fluorinated isoprenoid analogues can also act as inhibitors of the MVA pathway or the prenyltransferases themselves.[3] By competing with the natural substrates, they can disrupt the proper localization and function of key signaling proteins like Ras and Rho, which is a major strategy in cancer therapy.[2] Researchers can use 4-fluoroprenol to study the downstream consequences of inhibiting specific prenylation events, providing valuable insights for drug development.

Data Presentation: Comparing Analytical Techniques

| Technique | Principle | Advantages | Limitations | Key References |

| 19F NMR Spectroscopy | Detects the unique magnetic resonance of the 19F nucleus. | No biological background, quantitative, non-destructive, reports on chemical environment. | Lower sensitivity than MS, requires specialized equipment, provides no sequence information. | [12],[19],[11] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight and sequence data (MS/MS), ideal for protein ID. | Can be destructive, complex data analysis, requires enrichment for low-abundance proteins. | [13],[20],[21] |

Experimental Protocols and Methodologies

A successful metabolic labeling experiment requires careful planning and execution. The following protocols are generalized workflows that must be optimized for specific cell lines and experimental goals.

Protocol: Metabolic Labeling of Cultured Cells

Causality Statement: The goal is to maximize the incorporation of the fluorinated probe while minimizing cellular toxicity. Co-treatment with a statin is a critical step to deplete the endogenous pool of FPP and GGPP, thereby reducing competition and enhancing probe incorporation.[2]

-

Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) to achieve 70-80% confluency on the day of the experiment.

-

Statin Pre-treatment (Optional but Recommended): Three hours prior to probe addition, replace the medium with fresh medium containing a statin (e.g., 10 µM mevinolin) to inhibit HMG-CoA reductase.

-

Probe Incubation: Add the 4-fluoroprenol analogue (typically 25-100 µM) to the culture medium. Incubate for 12-24 hours. The optimal concentration and time should be determined empirically via a dose-response and time-course experiment.

-

Cell Harvest: Wash the cells twice with cold PBS to remove excess probe. Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA). The lysate is now ready for downstream analysis.

Protocol: Detection of Fluoroprenylated Proteins via Click Chemistry and Western Blot

Trustworthiness Statement: This protocol describes a self-validating system. The "No Probe" and "No Click" controls are essential to ensure that the observed signal is specific to the successful metabolic incorporation and subsequent bioorthogonal ligation.

-

Prepare Lysates: Use lysates from cells treated with an alkyne-functionalized 4-fluoroprenol analogue and control (untreated) cells as prepared above.

-

Click Reaction: To 50 µg of protein lysate, add the click reaction cocktail. A typical cocktail includes:

-

Azide-reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide)

-

Copper (II) sulfate (CuSO4)

-

A copper ligand (e.g., TBTA)

-

A reducing agent (e.g., sodium ascorbate)

-

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.

-

Protein Precipitation: Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the pellet in Laemmli sample buffer.

-

SDS-PAGE and Western Blot:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a detection reagent (e.g., streptavidin-HRP for biotin tags or use direct in-gel fluorescence if a fluorescent azide was used).

-

Wash and develop with an appropriate chemiluminescent substrate.

-

Experimental Workflow Visualization

Caption: Workflow for detection of metabolically labeled proteins.

Conclusion and Future Outlook

Non-canonical isoprenoid precursors, exemplified by 4-fluoroprenol, represent a sophisticated class of chemical probes that have significantly advanced our understanding of protein prenylation. Their ability to hijack the native metabolic pathway provides a means to introduce unique chemical reporters into proteins for a wide range of applications, from fundamental cell biology to drug discovery. The strategic use of fluorine provides a clean and sensitive NMR handle, while the incorporation of bioorthogonal functionalities enables powerful proteomic analyses. As synthetic methods become more advanced, we can expect the development of even more refined probes with enhanced cell permeability, incorporation efficiency, and novel functionalities, further illuminating the complex roles of the prenylome in health and disease.

References

-

Gäberlein, M., Ielmini, L., Solari, L., et al. (2022). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. ResearchGate. Available at: [Link]

-

Zhu, Y., Wu, Y., & Li, H. (2021). Chemical Labeling of Protein 4′‐Phosphopantetheinylation. ResearchGate. Available at: [Link]

-

Salvatore, C., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. MDPI. Available at: [Link]

-

Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. Available at: [Link]

-

Wollack, J. W., & Distefano, M. D. (2011). Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications. PMC. Available at: [Link]

-

Bera, O., & Rani, N. (2023). Application of Organic Fluorophores in the Development of Drug Delivery Systems Based on Synthetic and Natural Polymers. ResearchGate. Available at: [Link]

-

Martineau, P., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed. Available at: [Link]

-

Kim, M., et al. (2004). Synthesis and activity of fluorescent isoprenoid pyrophosphate analogues. PubMed. Available at: [Link]

-

Babbitt, P. C., et al. (2013). An Enzymatic Platform for the Synthesis of Isoprenoid Precursors. PMC. Available at: [Link]

-

Peters-Clarke, T. M., & Go, E. P. (2013). Analysis of fluorinated proteins by mass spectrometry. PubMed. Available at: [Link]

-

Park, J., et al. (2019). Targeting prenylation inhibition through the mevalonate pathway. PMC. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2013). Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives. PMC. Available at: [Link]

-

Fan, F., & Choe, J. Y. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.

-

Li, Y., et al. (2024). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ResearchGate. Available at: [Link]

-

Ball, M. S., & Karuso, P. (2007). Mass spectral compatibility of four proteomics stains. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). Effects of fluorophore structure and hydrophobicity on the uptake and metabolism of fluorescent lipid analogs. Houston Methodist Scholars. Available at: [Link]

- Bertozzi, C. R., et al. (2017). Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions. Google Patents.

-

DeGraw, A. J., et al. (2010). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. PMC. Available at: [Link]

-

Lombard, J., & Moreira, D. (2011). On the Origin of Isoprenoid Biosynthesis. ResearchGate. Available at: [Link]

-

Unknown Author. (2023). Uptake and Intracellular Fate of Fluorophore Labeled Metal–Organic-Framework (MOF) Nanoparticles. PMC. Available at: [Link]

-

Musumeci, T., et al. (2022). Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. PMC. Available at: [Link]

-

Don, M. A., & Brodbelt, J. S. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Available at: [Link]

-

De-La-Torre, V. R., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]

-

Li, Y., et al. (2024). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). PubMed. Available at: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Unknown Author. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

-

Unknown Author. (n.d.). Cellular uptake of the NPs in 4T1 and 3T3 cells. Fluorescence... ResearchGate. Available at: [Link]

-

Zhang, H., & Chen, K. (2016). Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids. PMC. Available at: [Link]

-

Zhou, Y., et al. (2016). Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

-

Unknown Author. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. Available at: [Link]

-

Unknown Author. (n.d.). Optimization of metabolic labeling for cell tracking. To address the... ResearchGate. Available at: [Link]

-

Kirchmair, J., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. Available at: [Link]

-

Unknown Author. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

-

Unknown Author. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ResearchGate. Available at: [Link]

-

The Computational Proteomics Group. (2024). Protein identification: A deeper dive into analysis of MS-based proteomics data. YouTube. Available at: [Link]

-

Unknown Author. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Available at: [Link]

-

Chem Tricks. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

-

Distefano, M. D., et al. (2024). Broadening the Utility of Farnesyltransferase-Catalyzed Protein Labeling Using Norbornene–Tetrazine Click Chemistry. ACS Publications. Available at: [Link]

-

Unknown Author. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers. Available at: [Link]

-

Wong, A., et al. (2016). Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer's Disease. PMC. Available at: [Link]

-

Charron, N. E., et al. (2015). Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. ResearchGate. Available at: [Link]

- Unknown Author. (2025). Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis. Source Not Available.

Sources

- 1. Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Enzymatic Platform for the Synthesis of Isoprenoid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 12. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biophysics.org [biophysics.org]

- 20. mdpi.com [mdpi.com]

- 21. msvision.com [msvision.com]

Bioisosteres of Prenyl Alcohol in Medicinal Chemistry

This guide serves as a technical manual for medicinal chemists seeking to optimize prenyl alcohol motifs. It synthesizes fragment-based drug design (FBDD) principles with specific synthetic and metabolic data.

Executive Summary: The Prenyl Paradox

The prenyl group (3-methyl-2-buten-1-yl) is a privileged scaffold in natural products, serving as a critical membrane anchor and protein-binding motif (e.g., in terpene biosynthesis). However, in a clinical setting, the prenyl alcohol moiety (1 ) presents a "pharmacokinetic paradox":

-

Utility: It provides necessary lipophilicity and shape complementarity (planar

-system). -

Liability: It acts as a metabolic handle.[1][2] The electron-rich alkene is prone to CYP450-mediated epoxidation, while the allylic alcohol undergoes rapid glucuronidation or oxidation to the reactive aldehyde (prenal).

This guide details the strategic replacement of prenyl alcohol with bioisosteres that retain the steric volume and hydrophobic contacts while eliminating metabolic liabilities.

The Pharmacophore & Design Logic

To engineer a superior bioisostere, we must deconstruct the prenyl alcohol into its functional components and address the liabilities of each.

Structural Deconstruction

-

The Alkene (

): Responsible for rigidity and -

The Gem-Dimethyl (

): Provides steric bulk and lipophilicity (LogP contribution ~ +0.8). -

The Hydroxyl (

): H-bond donor/acceptor, essential for solubility but a target for Phase II conjugation.

Design Logic Diagram

The following decision tree illustrates the selection of bioisosteres based on the specific liability being addressed.

Figure 1: Decision matrix for selecting prenyl alcohol bioisosteres based on physicochemical requirements.

Strategic Bioisostere Classes

The Alkene Mimic: 3,3-Dimethylcyclopropyl Carbinol

The most direct bioisostere replaces the planar alkene with a cyclopropane ring. The cyclopropyl group mimics the

-

Mechanism: The cyclopropane ring maintains the rigid bond angle (~60°) and projects the gem-dimethyl groups in a similar vector to the original prenyl group.

-

Case Study (Nirmatrelvir/Paxlovid): The P4 ligand of Nirmatrelvir utilizes a dimethylcyclopropyl proline motif. This group provides the necessary hydrophobic bulk to fill the S4 pocket of the SARS-CoV-2 Mpro protease without the metabolic liability of an unsaturated prenyl chain.

The Polar Mimic: Oxetanes

When the prenyl group contributes excessive lipophilicity (increasing nonspecific binding), the oxetane ring is the superior replacement.

-

Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor and lowers LogP significantly compared to the gem-dimethyl group.

-

Comparison:

-

Prenyl Alcohol LogP: ~1.1

-

Oxetanyl Analog LogP: ~ -0.5 to 0.2

-

-

Application: Useful when the "gem-dimethyl" effect (Thorpe-Ingold) is needed for conformation but solubility is poor.

Comparative Physicochemical Profile

| Property | Prenyl Alcohol | 3,3-Dimethylcyclopropyl | Oxetanyl Analog | Trifluoroethyl |

| Hybridization | ||||

| Metabolic Stability | Low (Allylic oxid.) | High | Moderate/High | Very High |

| LogP Impact | High (+Lipophilic) | High (+Lipophilic) | Low (+Hydrophilic) | Moderate |

| Key Risk | Reactive metabolites | CYP Inhibition (rare) | Ring opening (acid) | Steric clash |

Synthetic Methodologies

Protocol A: Simmons-Smith Cyclopropanation

This is the standard method for converting a prenyl alcohol precursor into its dimethylcyclopropyl bioisostere.

Target: 2-(3,3-dimethylcyclopropyl)ethanol

-

Reagents: Diethylzinc (

), Diiodomethane ( -

Workflow:

-

Step 1: Dissolve prenyl alcohol (1.0 eq) in anhydrous DCM under Argon. Cool to 0°C.

-

Step 2: Add

(2.2 eq) dropwise (Caution: Pyrophoric). -

Step 3: Add

(2.4 eq) dropwise. A white precipitate may form. -

Step 4: Stir at RT for 12 hours.

-

Step 5: Quench with saturated

. Extract with

-

-

Purification: Silica gel chromatography (Hexane/EtOAc). The cyclopropyl product is distinct by NMR (loss of olefinic protons at

5.3, appearance of high-field cyclopropyl protons at

Protocol B: Oxetane Installation (Carreira Method)

Installing the oxetane as a gem-dimethyl surrogate often requires de novo synthesis rather than direct modification.

Target: 3-substituted-3-oxetanylmethanol

Figure 2: General synthetic route to 3,3-disubstituted oxetanes.

Experimental Validation: Metabolic Stability Assay

To validate the bioisosteric replacement, a comparative microsomal stability assay is required.

Protocol:

-

Preparation: Prepare 10 mM stock solutions of Prenyl Alcohol (Control) and the Bioisostere in DMSO.

-

Incubation:

-

Mix test compound (1

M final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4). -

Pre-incubate at 37°C for 5 mins.

-

Initiate reaction with NADPH (1 mM).

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criteria: Bioisostere should exhibit

that of the prenyl parent.

-

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Owen, D. R., et al. (2021). "Oral Nirmatrelvir for the Treatment of Covid-19." New England Journal of Medicine. (Discusses the dimethylcyclopropyl moiety).

-

Barnes-Seeman, D., et al. (2014). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry.

Sources

Fluorinated Monoterpene Building Blocks: A Technical Guide to Synthesis, Structure, and Application in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of fluorinated monoterpene building blocks, a class of compounds gaining significant traction in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into the versatile and chiral scaffolds of naturally occurring monoterpenes offers a powerful approach to modulate their physicochemical and pharmacological properties. This guide delves into the structural diversity of monoterpenes, the profound impact of fluorination on drug-like properties, and the synthetic methodologies for the precise introduction of fluorine. Furthermore, it covers the critical aspects of structural elucidation and showcases the application of these unique building blocks in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synergistic advantages of fluorine and monoterpenes.

Introduction: The Strategic Fusion of Fluorine and Monoterpenes

The confluence of natural product chemistry and fluorine chemistry has opened new avenues in the design of novel therapeutics. Monoterpenes, with their inherent structural complexity and biological relevance, serve as exceptional starting points for the synthesis of new chemical entities. The introduction of fluorine, an element with unique electronic properties, can dramatically enhance the therapeutic potential of these natural scaffolds.

The Monoterpene Scaffold: Nature's Chiral Pool of Versatile Building Blocks

Monoterpenes are a class of terpenes consisting of two isoprene units, giving them a C10 hydrocarbon framework. They are abundant in nature, particularly in essential oils of plants, and exhibit a remarkable diversity in their chemical structures, which can be broadly categorized as acyclic, monocyclic, and bicyclic. This structural variety, coupled with the frequent presence of multiple stereocenters, makes them an invaluable source of chiral building blocks for asymmetric synthesis.[1] Beyond their utility as synthetic precursors, many monoterpenes and their derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4]

The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots in a molecule, leading to increased bioavailability and a longer half-life.[5][6][7][8]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[9]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and target binding.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Fluorinated Monoterpenes: A Synergy of Properties for Modern Drug Discovery

The combination of the desirable attributes of monoterpenes (chirality, structural diversity, biological activity) with the advantageous effects of fluorine creates a powerful strategy for the development of novel drug candidates. Fluorinated monoterpenes are not only potential therapeutic agents in their own right but also serve as versatile building blocks for the synthesis of more complex molecules with fine-tuned properties.

Synthetic Strategies for Fluorinated Monoterpenes: Precision and Control

The selective introduction of fluorine into the complex and often sensitive structures of monoterpenes presents a significant synthetic challenge. However, a range of methodologies have been developed to achieve this with a high degree of regio- and stereocontrol.

Key Challenges in the Selective Fluorination of Complex Scaffolds

The primary challenges in fluorinating monoterpenes lie in controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the newly introduced fluorine atom. The presence of multiple reactive sites and the potential for skeletal rearrangements under harsh reaction conditions necessitate the use of mild and selective fluorinating reagents and methodologies.

Electrophilic Fluorination

Electrophilic fluorination reagents are sources of "F+" that can react with electron-rich centers in a molecule, such as alkenes or enolates.

One of the most widely used electrophilic fluorinating reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[10][11][12] The reaction of Selectfluor® with enol esters, for instance, proceeds under mild conditions to yield α-fluoroketones.[13] The mechanism is believed to be a polar two-electron process.

The outcome of electrophilic fluorination of monoterpenes is highly dependent on the substrate's structure and the reaction conditions. The inherent chirality of the monoterpene scaffold can influence the stereochemical outcome of the fluorination reaction.

Protocol Example: Regioselective Fluorination of a 1,2-Dihydropyridine Derivative with Selectfluor® [14]

This protocol describes a general procedure for the electrophilic fluorination of 1,2-dihydropyridines, which can be adapted for terpene-derived substrates with similar reactivity.

Materials:

-

1,2-Dihydropyridine derivative (0.5 mmol)

-

Selectfluor® (0.170 g, 0.5 mmol)

-

Dry acetonitrile (10 mL)

-

3 Å molecular sieves

-

Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

To a solution of the 1,2-dihydropyridine derivative (0.5 mmol) in dry acetonitrile (5 mL) in the presence of 3 Å molecular sieves at 0°C under an argon atmosphere, slowly add a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) dropwise.

-

Stir the reaction mixture for 10 minutes at 0°C.

-

Slowly raise the temperature to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo to dryness.

-

Dilute the residue with diethyl ether (15 mL) and filter to remove insoluble byproducts.

-

Evaporate the filtrate in vacuo to yield the 3-fluoro-3,6-dihydropyridine product. The product can often be used in subsequent steps without further purification.

Chemo-enzymatic and Biocatalytic Fluorination

The use of enzymes for fluorination offers a green and highly selective alternative to traditional chemical methods.

While naturally occurring fluorinases are rare, they have been identified and utilized for the biocatalytic formation of C-F bonds.[15] Another powerful approach is a chemo-enzymatic strategy that combines the site-selective hydroxylation of unactivated C-H bonds by cytochrome P450 monooxygenases with a subsequent deoxofluorination step.[16][17][18][19] This two-step process allows for the introduction of fluorine at positions that are difficult to access through conventional chemical means.

The primary advantages of biocatalysis are the high regio- and stereoselectivity, mild reaction conditions, and reduced environmental impact. However, limitations can include substrate specificity, enzyme stability, and the need for specialized equipment and expertise.

Workflow Diagram: Chemo-enzymatic Approach to a Fluorinated Monoterpene

Caption: A chemo-enzymatic workflow for the synthesis of fluorinated monoterpenes.

Synthesis of Trifluoromethylated Monoterpenes

The trifluoromethyl (CF3) group is a particularly important substituent in medicinal chemistry. The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent that can react with carbonyl compounds to introduce the CF3 group.[20][21] For instance, monoterpene-derived β-keto-benzyl-O-oximes have been successfully trifluoromethylated in a chemo- and stereoselective manner at the carbonyl carbon using the Ruppert-Prakash reagent.[22][23][24]

Structural Elucidation and Characterization of Fluorinated Monoterpenes

The unambiguous determination of the structure, including the position and stereochemistry of the fluorine atom(s), is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the characterization of fluorinated organic molecules.

The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis.[25] ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom.[26][27][28] The chemical shifts and coupling constants (J-coupling) between ¹⁹F and other nuclei (¹H, ¹³C) are invaluable for structural assignment.[29]

The presence of a fluorine atom significantly influences the chemical shifts of nearby protons and carbons. The through-bond coupling between fluorine and these nuclei provides crucial connectivity information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The fragmentation of organofluorine compounds can be complex, but often reveals characteristic losses of fluorine-containing fragments.[30][31][32][33][34]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including the precise location of all atoms in three-dimensional space and the absolute stereochemistry.[35][36][37][38]

Applications of Fluorinated Monoterpene Building Blocks in Drug Discovery

The unique properties of fluorinated monoterpenes make them highly attractive for a wide range of therapeutic applications.

Case Studies: Leveraging Fluorinated Monoterpenes for Enhanced Biological Activity

While specific examples of fluorinated monoterpenes in clinical development are still emerging, the principles of their design are well-established.

-

Fluorinated Menthol Derivatives: Menthol itself exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.[2] The synthesis of fluorinated menthol derivatives is an active area of research aimed at enhancing these properties and improving their pharmacokinetic profiles.[3][39]

-

Fluorinated Camphor Derivatives: Camphor and its derivatives have been explored for various medicinal applications.[40] Stereoselective fluorination of the camphor scaffold can lead to novel compounds with potentially improved biological activities.

Impact on Pharmacokinetics and Drug-like Properties

The introduction of fluorine can significantly alter the physicochemical properties of monoterpenes, leading to improved drug-like characteristics.

Table 1: Comparison of Physicochemical Properties of Monoterpenes and their Hypothetical Fluorinated Analogs

| Compound | Structure | LogP (Predicted) | Metabolic Stability (Predicted) | Comments |

| Menthol | C10H20O | ~3.3 | Moderate | Prone to oxidation at multiple sites. |

| 2-Fluoro-menthol | C10H19FO | ~3.5 | Increased | Fluorine at a potential site of metabolism can block oxidation. |

| Camphor | C10H16O | ~2.4 | Moderate | Susceptible to enzymatic reduction and oxidation. |

| 3-Fluoro-camphor | C10H15FO | ~2.6 | Increased | Fluorine can alter the electronic properties and block metabolic pathways. |

Note: The LogP and metabolic stability values are illustrative and would require experimental determination for specific compounds.

The data in the table illustrates the expected trend of increased lipophilicity (higher LogP) and enhanced metabolic stability upon fluorination of monoterpene scaffolds.[5][6][7][8]

Future Perspectives and Outlook

The field of fluorinated monoterpenes is poised for significant growth, driven by advances in synthetic methodologies and a deeper understanding of the role of fluorine in drug design.

Emerging Trends in Fluorination Chemistry

The development of new and more selective fluorinating reagents and catalytic systems, including late-stage fluorination techniques, will enable the synthesis of an even wider range of complex fluorinated monoterpenes.

Integration of Computational Chemistry in the Design of Novel Fluorinated Monoterpenes

In silico methods, such as molecular docking and quantum mechanical calculations, are becoming increasingly important in predicting the effects of fluorination on the biological activity and pharmacokinetic properties of monoterpenes, thereby guiding synthetic efforts.[2]

The Expanding Role of Fluorinated Monoterpenes in Agrochemicals and Materials Science

Beyond pharmaceuticals, the unique properties of fluorinated monoterpenes make them promising candidates for applications in agrochemicals, where enhanced stability and bioavailability are also desirable, and in materials science for the development of novel polymers and functional materials.

Conclusion

Fluorinated monoterpene building blocks represent a powerful and versatile platform for the discovery and development of new chemical entities with improved therapeutic potential. The synergistic combination of the inherent chirality and structural diversity of monoterpenes with the profound effects of fluorine on physicochemical and pharmacological properties offers a rational approach to overcoming many of the challenges in modern drug discovery. As synthetic methodologies become more sophisticated and our understanding of the "fluorine factor" deepens, the impact of these unique building blocks on medicinal chemistry and beyond is set to expand significantly.

References

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.

- Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Research Journal of Pharmacy and Technology.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.

- Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. ACS Omega.

- Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C–F Activation of Geminal Difluoroalkanes. Advanced Science.

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.

- Synthesis of Water-Soluble Menthol Derivatives Using Response Surface Methodology. Indonesian Journal of Chemistry.

- Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Biological and Pharmaceutical Bulletin.

- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. European Journal of Medicinal Chemistry.

- Do menthol and its derivatives present biological activity with antifungal potential? Journal of Ethnopharmacology.

- The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. The Journal of Organic Chemistry.

- Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds. Synthesis.

- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.

- Current and Potential Applications of Monoterpenes and Their Deriv

- Mass spectra of fluorocarbons.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? Archives of Toxicology.

- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

- Selectfluor. Synlett.

- X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometall

- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

- Enzymatic Hydroxylation of Aromatic Compounds. Applied Microbiology and Biotechnology.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.

- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules.

- Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier.

- 19F-centred NMR analysis of mono-fluorin

- Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Environmental Science & Technology.

- Enzymatic hydroxylation of aromatic compounds. Applied Microbiology and Biotechnology.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I).

- Camphor and its derivatives. Unusual transformations and biological activity. Russian Chemical Reviews.

- Mass Spectrometry - Fragmentation P

- Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.

- Metabolism of monoterpenes: demonstration of the hydroxylation of (+)-sabinene to (+)-cis-sabinol by an enzyme preparation from sage (Salvia officinalis) leaves. Archives of Biochemistry and Biophysics.

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.

- Unveiling the Fluorination Pathway of Ruddlesden–Popper Oxyfluorides: A Comprehensive In Situ X-ray and Neutron Diffraction Study. Journal of the American Chemical Society.

- 19Flourine NMR. University of Ottawa.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Regioselectivity of the (R)-(+)-limonene hydroxylation in submerged cultures of the ascomycete Penicillium digitatum (DSM 62840).

- The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology.

- Mass spectrometry A-level Fragment

- Fluorite Under X-Ray Fluorescence: Part 1. Portable Spectral Services.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds [organic-chemistry.org]

- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of monoterpenes: demonstration of the hydroxylation of (+)-sabinene to (+)-cis-sabinol by an enzyme preparation from sage (Salvia officinalis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 21. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 22. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 19Flourine NMR [chem.ch.huji.ac.il]

- 26. 19F [nmr.chem.ucsb.edu]

- 27. alfa-chemistry.com [alfa-chemistry.com]

- 28. researchgate.net [researchgate.net]

- 29. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. youtube.com [youtube.com]

- 35. mdpi.com [mdpi.com]

- 36. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. portaspecs.com [portaspecs.com]

- 39. Synthesis of Menthol Glycinates and Their Potential as Cooling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

Metabolic stability of fluorinated allylic alcohols

An In-depth Technical Guide to the Metabolic Stability of Fluorinated Allylic Alcohols

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modulating Metabolic Fate

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates has become a cornerstone of metabolic optimization. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to block sites of metabolism, modulate pKa, and enhance binding affinity. This guide focuses on a specific, yet increasingly important structural motif: fluorinated allylic alcohols. Allylic alcohols are susceptible to a range of metabolic transformations, often leading to rapid clearance or the formation of reactive metabolites. The introduction of fluorine can profoundly alter these pathways, offering a powerful tool to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.

This document provides a comprehensive overview of the metabolic pathways of fluorinated allylic alcohols, the mechanistic basis for fluorine's influence, and detailed protocols for assessing their metabolic stability in vitro.

Part 1: Metabolic Pathways of Allylic Alcohols and the Impact of Fluorination

The metabolic fate of allylic alcohols is primarily governed by two major enzymatic systems: alcohol/aldehyde dehydrogenases (ADH/ALDH) and cytochrome P450 (CYP) enzymes. These pathways can lead to detoxification or, in some cases, bioactivation to reactive species.

Oxidation by ADH and ALDH

The primary route of metabolism for many allylic alcohols is oxidation.

-

Step 1: Oxidation to Aldehydes: Alcohol dehydrogenases (ADHs) catalyze the initial oxidation of the allylic alcohol to an α,β-unsaturated aldehyde.

-

Step 2: Oxidation to Carboxylic Acids: These aldehydes are often rapidly converted to the corresponding α,β-unsaturated carboxylic acids by aldehyde dehydrogenases (ALDHs). These acidic metabolites are typically more water-soluble and readily excreted.

The Influence of Fluorination:

Fluorination adjacent to the hydroxyl group can significantly hinder the initial ADH-mediated oxidation. The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the alcohol's oxygen, making it a poorer substrate for ADH. This "metabolic blocking" effect can dramatically increase the half-life of the parent compound.

Cytochrome P450-Mediated Metabolism

CYP enzymes offer alternative metabolic routes:

-

Epoxidation: The double bond of the allylic system is susceptible to epoxidation by CYPs, forming a reactive epoxide. This epoxide can then be hydrolyzed by epoxide hydrolases to a diol or react with nucleophiles like glutathione (GSH).

-

Hydroxylation: CYPs can also hydroxylate other positions on the molecule, leading to a variety of oxidized metabolites.

The Influence of Fluorination:

Fluorine substitution on the double bond can decrease its electron density, making it less susceptible to electrophilic attack by CYP enzymes and thus reducing the rate of epoxidation. This is a critical strategy for avoiding the formation of potentially toxic reactive metabolites.

Conjugation Pathways

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a common conjugation pathway for alcohols. This process attaches a bulky, polar glucuronic acid moiety, greatly increasing water solubility and facilitating elimination.

The Influence of Fluorination:

The impact of fluorine on glucuronidation is less straightforward. While the electron-withdrawing effects of fluorine can decrease the nucleophilicity of the alcohol, potentially slowing the reaction, this is not always the case. The overall steric and electronic environment of the molecule plays a significant role.

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic routes for a generic allylic alcohol and how fluorination can alter this process.

Caption: Metabolic pathways of allylic alcohols and the inhibitory effects of fluorination.

Part 2: Experimental Assessment of Metabolic Stability

A robust assessment of metabolic stability requires well-designed in vitro experiments. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity and high throughput. It primarily assesses metabolism by CYP enzymes and UGTs, which are abundant in the endoplasmic reticulum of hepatocytes from which microsomes are derived.

Causality Behind Experimental Choices:

-

Why Microsomes? They provide a concentrated source of key drug-metabolizing enzymes (CYPs, UGTs) in a simplified matrix.

-